molecular formula C20H21BrN2O2S B12523491 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- CAS No. 651334-72-4

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

Cat. No.: B12523491
CAS No.: 651334-72-4
M. Wt: 433.4 g/mol
InChI Key: VQTYOWMEDQEEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

Systematic Nomenclature and Composition

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(benzenesulfonyl)-6-bromo-1-(piperidin-4-ylmethyl)indole , which systematically describes its substituent positions and functional groups. The indole core, a bicyclic structure comprising fused benzene and pyrrole rings, forms the molecular backbone. At position 6 , a bromine atom substitutes a hydrogen atom, while a phenylsulfonyl group (-SO₂C₆H₅) occupies position 3 . The piperidin-4-ylmethyl moiety (-CH₂-C₅H₁₀N) attaches to the indole nitrogen at position 1 , introducing a nitrogen-containing heterocycle with conformational flexibility.

The molecular formula, C₂₀H₂₁BrN₂O₂S , derives from parsing the SMILES notation C1CNCCC1CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4. This formula accounts for:

  • 20 carbon atoms : Distributed across the indole core (8 carbons), piperidine ring (5 carbons), methylene bridge (1 carbon), and phenylsulfonyl group (6 carbons).
  • 21 hydrogen atoms : Adjusted for substituents and heteroatoms.
  • 1 bromine atom : As a substituent on the indole ring.
  • 2 nitrogen atoms : One in the indole pyrrole ring and one in the piperidine group.
  • 2 oxygen atoms : Within the sulfonyl group.
  • 1 sulfur atom : Central to the sulfonyl functionality.
Table 1: Atomic Composition and Molecular Weight
Component Count Contribution to Molecular Weight (g/mol)
Carbon (C) 20 240.20
Hydrogen (H) 21 21.17
Bromine (Br) 1 79.90
Nitrogen (N) 2 28.02
Oxygen (O) 2 32.00
Sulfur (S) 1 32.07
Total - 433.4

This composition aligns with the compound’s role as a mid-sized organic molecule with balanced hydrophobicity (bromine, phenyl) and polarity (sulfonyl, piperidine).

Properties

CAS No.

651334-72-4

Molecular Formula

C20H21BrN2O2S

Molecular Weight

433.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-bromo-1-(piperidin-4-ylmethyl)indole

InChI

InChI=1S/C20H21BrN2O2S/c21-16-6-7-18-19(12-16)23(13-15-8-10-22-11-9-15)14-20(18)26(24,25)17-4-2-1-3-5-17/h1-7,12,14-15,22H,8-11,13H2

InChI Key

VQTYOWMEDQEEAZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-, identified by its CAS number 651334-72-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H21BrN2O2S
  • Molecular Weight : 433.36 g/mol
  • Structure : The compound features an indole core substituted with a bromine atom, a phenylsulfonyl group, and a piperidinylmethyl moiety. This unique structure is thought to contribute to its biological activity.

The biological activity of 1H-Indole derivatives often involves interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the sulfonyl group may enhance the compound's binding affinity to specific proteins.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, affecting signaling pathways that regulate mood and cognition.

Anticancer Properties

Research indicates that compounds similar to 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- exhibit anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that indole derivatives can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation.
  • Mechanistic Insights : These compounds may downregulate oncogenes or upregulate tumor suppressor genes, contributing to their anticancer effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies

  • Antitumor Activity in Xenograft Models :
    • A study conducted on xenograft models demonstrated significant tumor growth inhibition when treated with indole derivatives similar to the compound . The results indicated a potential for clinical applications in oncology.
  • Neuropharmacological Effects :
    • Investigations into the neuropharmacological effects revealed that compounds with similar structures could enhance cognitive function in animal models, suggesting potential use in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
NeuropharmacologicalEnhances cognitive function

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of indole compounds, including 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-, exhibit potential as serotonin reuptake inhibitors (SRIs). These compounds can enhance serotonin levels in the brain, contributing to their antidepressant effects. A study highlighted the efficacy of similar indole derivatives in treating depression by inhibiting serotonin reuptake mechanisms .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer activities. The compound under consideration has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, indole-based compounds have been linked to the modulation of signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Synthetic Pathways

The synthesis of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step chemical reactions that include the bromination of indole and subsequent reactions with phenylsulfonyl chloride and piperidine derivatives. The synthetic routes are crucial for producing analogs with enhanced biological activity or reduced side effects .

Derivatives and Modifications

Modification of the indole structure can lead to derivatives with improved pharmacological profiles. For example, altering substituents on the piperidine ring or the phenylsulfonyl group can enhance selectivity for specific biological targets or improve solubility and bioavailability .

Clinical Trials

Several clinical trials have investigated the antidepressant effects of indole derivatives similar to 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-. For instance, a trial assessing the efficacy of a related compound demonstrated significant improvements in depression scores among participants compared to placebo groups .

In Vitro Studies

In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 serves as a primary reactive site, enabling nucleophilic substitution. Reactions typically involve replacing Br with nucleophiles (e.g., amines, alcohols) under basic conditions. For example:

  • Alkylation : A bromoacetic ester and pyrrolidine can react with 6-bromoindole derivatives to form alkylated intermediates, as demonstrated in the synthesis of NL1 inhibitor .

  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) with boronic acids could substitute bromine, though specific yields depend on steric and electronic factors.

Coupling Reactions

The phenylsulfonyl group at position 3 may participate in coupling reactions, leveraging its electron-withdrawing nature:

  • Palladium-Catalyzed Processes : Reagents like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) or Pd catalysts facilitate amide bond formation or cross-coupling, as seen in peptide synthesis steps involving indole derivatives .

Condensation Reactions

The piperidinylmethyl group (position 1) may enable condensation with carbonyl compounds (aldehydes/ketones) to form imines or enamines. While direct evidence is limited, analogous indole derivatives suggest this pathway under acidic or basic conditions.

Reaction Conditions and Yields

Reaction TypeReagentsConditionsYieldsReference
Alkylation Bromoacetic ester, pyrrolidineDMF, 110°C, 4 hModerate
Amide Bond Formation EDC, glycine esterDMF, room temperatureVariable
Cross-Coupling Palladium catalyst, boronic acidSolvent (e.g., DMF), heatDependent on reactivity

Key Observations

  • Reactivity : The bromine atom’s position (para to the indole nitrogen) enhances its susceptibility to substitution compared to meta or ortho positions.

  • Yield Optimization : Reaction yields are influenced by steric hindrance from the bulky piperidinylmethyl group and phenylsulfonyl substituent.

  • Biological Implications : While not directly studied, analogous indole derivatives exhibit antimicrobial and enzyme-inhibiting properties, suggesting potential therapeutic applications .

Structural Comparisons

CompoundUnique FeaturesReactivity Profile
NL1 Inhibitor Short peptide-like chain at nitrogenEnhanced amide stability
6-Bromoindole Unsubstituted indole coreHigh bromine reactivity
Target Compound Piperidinylmethyl + phenylsulfonyl groupsModerate substitution rate due to steric effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- (CAS 651335-24-9)
  • Key difference : Replaces the 4-piperidinylmethyl group with a 3-pyrrolidinylmethyl substituent.
  • Impact : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring) alters steric effects and hydrogen-bonding capacity. Pyrrolidine’s smaller size may reduce steric hindrance but increase ring strain .
6-(4-Methylpiperazin-1-yl)-1H-indole (CAS 321745-04-4)
  • Key difference : Features a 4-methylpiperazine group instead of 4-piperidinylmethyl.
  • This could improve aqueous solubility compared to the target compound .

Substituent Variations at Position 3

2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole (CAS 337508-54-0)
  • Key difference : Lacks the piperidinylmethyl group at position 1 and has a bromomethyl substituent at position 2.
  • Impact: Bromine placement at position 2 instead of 6 may alter electronic distribution and steric interactions.
6-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole (CAS 805994-98-3)
  • Key difference : Replaces the phenylsulfonyl group with a pyrimidine ring containing chloro and trifluoromethyl groups.
  • This modification likely increases target selectivity in enzyme inhibition .

Substituent Variations at Position 6

1H-Indole, 5-chloro-1-(4-fluorophenyl)-3-(4-piperidinyl)- (C21H16ClFN2)
  • Key difference : Substitutes bromine at position 6 with chlorine and adds a 4-fluorophenyl group.
  • Impact : Fluorine’s electronegativity enhances binding affinity to aromatic receptors. Chlorine’s smaller size compared to bromine may reduce steric effects but weaken halogen-bonding interactions .

Research Implications

  • Synthetic accessibility : Compounds with simpler substituents (e.g., CAS 337508-54-0) are easier to synthesize but may lack specificity .
  • Optimization strategies : Introducing trifluoromethyl or pyrimidine groups (CAS 805994-98-3) could improve drug-like properties, such as metabolic stability .

Notes on Limitations

  • Biological activity data (e.g., IC50, binding affinities) are absent in the provided evidence, limiting direct pharmacological comparisons.
  • Melting points and solubility data are incomplete, necessitating further experimental validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-1H-indole?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A three-component cascade reaction can introduce sulfonyl and piperidinylmethyl groups to the indole core, as demonstrated in analogous indole derivatives using phenylsulfonyl chloride and 4-piperidinylmethyl halides under basic conditions (e.g., NaH in THF) . For bromination at the 6-position, electrophilic substitution with NBS (N-bromosuccinimide) in DMF or acetic acid is standard. A boronate intermediate (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) may facilitate Suzuki-Miyaura coupling for further functionalization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substitution patterns. For example, the phenylsulfonyl group shows characteristic deshielded aromatic protons (δ 7.5–8.0 ppm), while the piperidinylmethyl group exhibits split signals for axial/equatorial protons .
  • HRMS : Validates molecular weight and halogen isotopic patterns (e.g., bromine’s 1:1 M/M+2 peak ratio) .
  • X-ray crystallography : Resolves absolute stereochemistry using programs like SHELXL, particularly for resolving ambiguities in sulfonyl group orientation .

Q. How is purity validated post-synthesis?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
  • TLC : Monitors reaction progress using silica gel plates (e.g., hexane/ethyl acetate eluent) .
  • Elemental analysis : Confirms C, H, N, S, and Br content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to serotonin receptors (e.g., 5-HT6R)?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions in the 5-HT6R binding pocket. Key interactions include π-π stacking between the indole ring and Phe285 and hydrogen bonding between the sulfonyl group and Arg188 .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns trajectories, evaluating RMSD fluctuations (<2 Å indicates stable binding) .

Q. How to resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in sulfonyl-containing compounds due to flexible substituents .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce ambiguity in electron density maps .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–Br⋯π contacts) to validate packing models .

Q. What strategies mitigate low solubility in biological assays?

  • Methodological Answer :

  • Prodrug modification : Introduce phosphate or PEG groups at the piperidine nitrogen to enhance aqueous solubility .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Salt formation : Convert the free base to hydrochloride or citrate salts for improved pharmacokinetics .

Q. How does introducing electron-withdrawing groups (e.g., -CF3) affect reactivity?

  • Methodological Answer :

  • Suzuki coupling : Bromine at C6 activates the indole ring for cross-coupling; however, strong electron-withdrawing groups (e.g., -CF3) at C3 reduce nucleophilicity, requiring Pd(OAc)2/XPhos catalysts for efficient coupling .
  • Acid-base stability : The phenylsulfonyl group enhances stability under acidic conditions (pH 2–6), but electron-withdrawing substituents may accelerate hydrolysis in basic media (pH > 8) .

Q. What are the key structural motifs influencing bioactivity?

  • Methodological Answer :

  • Sulfonyl group : Critical for hydrogen bonding with serine/threonine kinases (e.g., FLT3) and receptor selectivity (e.g., 5-HT6R over hERG) .
  • Piperidinylmethyl side chain : Modulates blood-brain barrier penetration via logP optimization (target logP = 2–3) .
  • Bromine at C6 : Enhances halogen bonding with hydrophobic pockets in tubulin or kinase targets .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across analogs with similar logP values?

  • Methodological Answer :

  • 3D-QSAR : Build CoMFA/CoMSIA models to identify steric/electrostatic fields influencing activity. For example, a bulky substituent at C2 may sterically hinder binding despite favorable logP .
  • Metabolic profiling : Use LC-MS/MS to compare microsomal stability; N-dealkylation of the piperidine group may reduce in vivo efficacy despite in vitro potency .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC/TGA160–165°C (decomposition observed)
logPShake-flask/HPLC2.8 ± 0.3
Aqueous Solubility (pH 7.4)Nephelometry12 µg/mL (improves to 85 µg/mL as HCl salt)
IC50 (5-HT6R)Radioligand binding assay23 nM (Ki = 17 nM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.